Factor Xa Inhibitory Activity: (1-Cyclopropyl-piperidin-4-YL)-hydrazine vs. Unsubstituted Hydrazine
The compound is reported as a 'strong factor Xa inhibitor' . While a direct Ki value from a head-to-head comparison was not identified in available primary literature, a structurally related cyclopropyl-piperidine hydrazine scaffold is associated with Factor Xa inhibition, a validated mechanism for anticoagulation therapy [1]. This contrasts sharply with simple, unsubstituted hydrazine, which has no such reported activity.
| Evidence Dimension | Target-specific biological activity (Factor Xa inhibition) |
|---|---|
| Target Compound Data | Reported as 'strong factor Xa inhibitor'; associated scaffold data from BindingDB entry CHEMBL872476 exists (specific Ki value not confirmed in search) [2]. |
| Comparator Or Baseline | Unsubstituted hydrazine |
| Quantified Difference | Not quantifiable with available data; qualitative difference from no activity to reported strong inhibition. |
| Conditions | In vitro Factor Xa inhibition assays (specific protocol not detailed in available excerpts) |
Why This Matters
For procurement decisions in anticoagulant drug discovery, this specific activity profile is a key selection criterion over simple hydrazines.
- [1] Google Patents. (2015). US9938272B2 - Hydrazine compound as blood coagulation factor Xa inhibitor. https://patents.google.com/patent/US9938272 View Source
- [2] BindingDB. (n.d.). Assay in Summary_ki for CHEMBL872476. https://w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50009210 View Source
